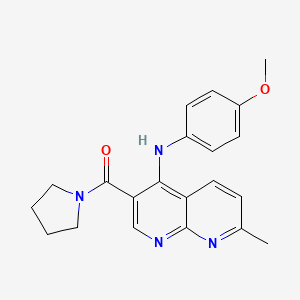

N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

説明

The compound N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic molecule that features a naphthyridine core, a methoxyphenyl group, and a pyrrolidine ring

特性

IUPAC Name |

[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-14-5-10-17-19(24-15-6-8-16(27-2)9-7-15)18(13-22-20(17)23-14)21(26)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHGJFSYFLKTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as 2-aminopyridine derivatives.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often attached through a nucleophilic substitution reaction involving a suitable leaving group on the naphthyridine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the naphthyridine core, potentially converting it to a dihydronaphthyridine derivative.

Substitution: The compound can participate in various substitution reactions, especially at the amino and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydronaphthyridine derivatives.

Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

科学的研究の応用

Chemical Structure and Synthesis

This compound belongs to the naphthyridine class and features a unique molecular architecture comprising a naphthyridine core, a methoxyphenyl substituent, and a pyrrolidine ring. The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps:

- Formation of the Naphthyridine Core : The naphthyridine structure is synthesized through cyclization reactions starting from appropriate precursors such as 2-aminopyridine derivatives.

- Introduction of the Methoxyphenyl Group : This group is often introduced via nucleophilic aromatic substitution.

- Attachment of the Pyrrolidine Ring : This attachment usually occurs through nucleophilic substitution involving a suitable leaving group on the naphthyridine core.

Biological Activities

The compound exhibits promising biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Naphthyridine derivatives, including this compound, have been studied for their potential as anticancer agents. Research indicates that they can inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, structure–activity relationship studies have shown that modifications at the 8-position of naphthyridines can enhance their potency against cancer cell lines .

Antimicrobial Properties

N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has demonstrated activity against various pathogens. Its mechanism often involves interference with bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Inhibition of Plasmodium falciparum

Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. It acts by inhibiting phosphatidylinositol-4-kinase, crucial for the parasite's survival. This dual action not only targets the parasite but also affects host hemoglobin degradation pathways, making it a potential lead for malaria treatment .

Case Study 1: Anticancer Research

In a study focusing on naphthyridine derivatives, N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine was evaluated for its cytotoxic effects on several cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Malaria Treatment

A recent in vivo study utilized this compound in murine models infected with drug-resistant strains of Plasmodium falciparum. The results showed that treatment with N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine led to reduced parasitemia and improved survival rates compared to untreated controls .

作用機序

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The methoxyphenyl group and the naphthyridine core are likely involved in binding to biological receptors, while the pyrrolidine ring may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research.

類似化合物との比較

Similar Compounds

N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine: This compound is unique due to its combination of a naphthyridine core, methoxyphenyl group, and pyrrolidine ring.

Other Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.

Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring but with different core structures.

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

生物活性

N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure

The compound features a naphthyridine core with a methoxyphenyl group and a pyrrolidine moiety. Below is the chemical structure:

Molecular Formula

The molecular formula for this compound is .

| Property | Value |

|---|---|

| Molecular Weight | 318.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is hypothesized to involve interactions with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for certain G protein-coupled receptors (GPCRs), influencing signal transduction pathways.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Binding Affinity Studies :

Comparative Analysis

To better understand the uniqueness of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine, it is useful to compare it with similar compounds.

| Compound Name | Biological Activity | Structural Differences |

|---|---|---|

| N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine | Anticancer | Chlorine substitution instead of methoxy |

| N-(4-methoxyphenyl)-1-(1-methyl-1H-indole-2-carbonyl)pyrrolidine | Neuroprotective | Indole core instead of naphthyridine |

Synthesis Pathways

The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions:

- Formation of the Naphthyridine Core : Cyclization reactions using appropriate precursors.

- Introduction of the Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution.

- Attachment of the Pyrrolidine Moiety : Via amide bond formation or similar reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。